Chemical Properties and Stability of (3R)-4-Methyl-3-morpholinecarboxylic Acid Hydrochloride: A Technical Guide for Drug Development
Chemical Properties and Stability of (3R)-4-Methyl-3-morpholinecarboxylic Acid Hydrochloride: A Technical Guide for Drug Development
Introduction
(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is a highly specialized chiral building block utilized extensively in medicinal chemistry and peptide synthesis. As a conformationally restricted analogue of non-natural amino acids, it imparts unique pharmacokinetic properties—such as enhanced metabolic stability and altered lipophilicity—when incorporated into active pharmaceutical ingredients (APIs). This technical whitepaper provides an in-depth analysis of its physicochemical properties, stability profile, and synthetic utility, designed to guide researchers in optimizing its application in drug development.
Structural and Physicochemical Profiling
The compound features a morpholine ring with a tertiary amine (N-methylated at the 4-position) and a carboxylic acid at the 3-position, possessing strict (R)-stereochemistry. The formulation as a hydrochloride salt is a deliberate chemical design choice to enhance aqueous solubility and protect the electron-rich tertiary amine from premature oxidation .
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride |
| CAS Number | 1965314-57-1 |
| Molecular Formula | C6H12ClNO3 (C6H11NO3 · HCl) |
| Molecular Weight | 181.62 g/mol |
| Appearance | Off-white to light yellow solid |
| Stereochemistry | (3R) enantiomer |
| pKa (Predicted) | ~2.0 (Carboxylic acid), ~7.4 (Protonated tertiary amine) |
| Storage Conditions | Inert atmosphere, 0–8 °C |
Chemical Stability & Degradation Pathways
Understanding the degradation pathways of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is critical for maintaining lot-to-lot consistency during drug manufacturing.
-
Oxidative Stability: Tertiary amines, such as the N-methylmorpholine core, are highly susceptible to N-oxidation, forming N-oxides (e.g., NMMO) in the presence of ambient oxygen or peroxides 1[1]. However, the hydrochloride salt form protonates the nitrogen lone pair, drastically reducing its nucleophilicity and rendering the molecule highly resistant to oxidative degradation during long-term storage.
-
Stereochemical Stability (Epimerization): The (3R) chiral center is flanked by an electron-withdrawing carboxylic acid and the ring nitrogen, making the alpha-proton relatively acidic. Under strongly basic conditions, deprotonation can lead to the formation of a planar enolate intermediate, resulting in epimerization to the (3S)-isomer 2[2]. The HCl salt inherently maintains a low local pH, preventing auto-catalyzed racemization.
-
Thermal Stability: The compound is stable under standard refrigerated conditions (0–8 °C) 3[3]. Excessive heating (>100 °C) in solution may trigger decarboxylation, a known risk for alpha-amino acids when the amine is in its free-base form.
Base-catalyzed epimerization pathway of the (3R) chiral center.
Reactivity & Synthetic Utility
In synthetic workflows, (3R)-4-Methyl-3-morpholinecarboxylic acid is primarily used for amide bond formation. Because the nitrogen is already methylated, it acts as a secondary-amine equivalent that cannot act as a hydrogen bond donor, which is highly useful for disrupting beta-sheet formation in peptide sequences 2[2].
During coupling, the HCl salt must be neutralized in situ using a non-nucleophilic base (e.g., DIPEA). To prevent the aforementioned base-catalyzed epimerization, fast-acting coupling reagents like HATU or COMU are preferred over slower reagents like EDC/HOBt, as they trap the activated carboxylate before racemization can occur.
Experimental Protocols
Protocol 1: Enantiomeric Purity and Stability Assessment via Chiral HPLC
Causality & Self-Validation: To ensure the structural integrity of the (3R) stereocenter after prolonged storage or exposure to basic conditions, chiral High-Performance Liquid Chromatography (HPLC) is employed. The protocol includes a self-validating injection of a racemic standard to confirm the system's ability to resolve epimers.
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Methanol/Water (50:50 v/v). Crucial: Do not use basic diluents, as this will induce in situ epimerization and yield false stability data.
-
Column Selection: Use a chiral stationary phase such as Chiralpak IC (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (TFA) (80:20:0.1 v/v/v). Causality: TFA is critical to keep the carboxylic acid protonated, preventing peak tailing and ensuring sharp peak shapes.
-
Flow Rate & Detection: 1.0 mL/min; UV detection at 210 nm.
-
System Validation: Inject a racemic standard of 4-Methyl-3-morpholinecarboxylic acid to confirm baseline resolution (Rs > 1.5) between the (3R) and (3S) peaks before running the test sample.
Protocol 2: Amide Bond Formation (Peptide Coupling) using HATU
Causality & Self-Validation: HATU is selected to accelerate the coupling rate, minimizing the residence time of the activated ester and thereby suppressing epimerization. The stoichiometry of the base is precisely calculated to neutralize salts without creating an overly basic environment.
-
Neutralization: Suspend 1.0 eq of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride in anhydrous DMF (0.1 M). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality for 2.5 eq: 1.0 eq neutralizes the HCl salt of the acid, 1.0 eq neutralizes the target amine's salt (if applicable), and 0.5 eq provides a catalytic basic environment to drive the reaction.
-
Activation: Cool the mixture to 0 °C. Add 1.1 eq of HATU. Stir for 5 minutes to form the highly reactive OAt ester.
-
Coupling: Add 1.0 eq of the target primary or secondary amine. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quenching & Workup: Dilute with Ethyl Acetate and wash sequentially with 5% aqueous Citric Acid (removes unreacted amines and DIPEA), saturated NaHCO3 (removes unreacted acid), and brine.
-
Isolation: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
Optimized workflow for amide coupling minimizing epimerization.
Conclusion
(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is a robust and versatile chiral building block. Its formulation as a hydrochloride salt is essential for mitigating oxidative degradation and stereochemical drift. By employing rapid coupling chemistries and strictly controlling pH during storage and analysis, researchers can seamlessly integrate this morpholine derivative into complex therapeutic architectures without compromising enantiomeric purity.
